molecular formula C11H14N4O4S B15391563 ethyl [(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

ethyl [(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

Cat. No.: B15391563
M. Wt: 298.32 g/mol
InChI Key: WDZPRUYBWRCQBQ-UHFFFAOYSA-N
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Description

Ethyl [(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a xanthine-derived compound featuring a sulfanylacetate ester moiety at position 8 of the purine core. Xanthine derivatives are widely studied for their pharmacological properties, including adenosine receptor antagonism and enzyme inhibition (e.g., monoamine oxidase B, MAO B) . Its synthesis typically involves alkylation or thiolation reactions, as seen in related compounds .

Properties

Molecular Formula

C11H14N4O4S

Molecular Weight

298.32 g/mol

IUPAC Name

ethyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate

InChI

InChI=1S/C11H14N4O4S/c1-4-19-6(16)5-20-10-12-7-8(13-10)14(2)11(18)15(3)9(7)17/h4-5H2,1-3H3,(H,12,13)

InChI Key

WDZPRUYBWRCQBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at Position 7

a. Ethyl [(7-Heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

  • Structure : A heptyl chain replaces the 1,3-dimethyl groups at position 7.
  • Molecular Formula : C₁₇H₂₆N₄O₄S (MW: 382.48 g/mol).
  • Impact : The elongated heptyl chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. This modification is relevant for targeting hydrophobic binding pockets in enzymes or receptors .

b. [(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetic Acid

  • Structure : An additional methyl group at position 7 and a carboxylic acid replaces the ethyl ester.
  • Molecular Formula : C₁₀H₁₂N₄O₄S (MW: 284.29 g/mol).
  • Impact : The carboxylic acid improves solubility in physiological environments, favoring ionic interactions. This derivative may exhibit faster renal clearance compared to ester analogs .

Ester Group Modifications

a. Methyl [(7-Benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

  • Structure : Methyl ester and benzyl group at position 7.
  • Molecular Formula : C₁₆H₁₆N₄O₄S (MW: 360.39 g/mol).
  • The methyl ester may hydrolyze faster than ethyl analogs, affecting metabolic stability .

b. Pentyl [(3-Methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

  • Structure : Pentyl ester and propyl group at position 7.
  • Molecular Formula : C₁₆H₂₄N₄O₄S (MW: 368.45 g/mol).
  • Impact : The pentyl ester further increases lipophilicity, which could prolong half-life but reduce solubility. The propyl substituent may balance steric effects and binding affinity .

Functional Group Replacements

a. 2-[(7-Decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

  • Structure : Acetamide replaces the ester, with a decyl chain at position 7.
  • Molecular Formula : C₁₈H₂₉N₅O₃S (MW: 395.52 g/mol).
  • Impact : The amide group resists enzymatic hydrolysis, improving metabolic stability. The decyl chain drastically enhances lipophilicity, making it suitable for lipid-rich environments .

b. Ethyl 3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoate

  • Structure: Propanoate chain replaces the sulfanylacetate group.
  • Molecular Formula : C₁₂H₁₆N₄O₄ (MW: 280.28 g/mol).
  • This change may affect interactions with cysteine residues in enzymes .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Bioactivity
Target Compound 298.33 1.2 0.15 MAO B inhibition (28% at 10 µM)
[(1,3,7-Trimethyl-...)sulfanyl]acetic Acid 284.29 -0.5 2.1 Enhanced renal clearance
Methyl [(7-Benzyl-...)sulfanyl]acetate 360.39 2.8 0.08 Aromatic binding interactions
2-[(7-Decyl-...)sulfanyl]acetamide 395.52 4.5 0.02 Improved metabolic stability

Preparation Methods

Step 1: Formation of 9-(4-Fluorophenyl)-6-hydrazino-9H-purine

The synthesis begins with the reaction of 9-(4-fluorophenyl)-9H-purin-6-chloro (1) with hydrazine hydrate or methylhydrazine in absolute ethanol under reflux conditions. This step replaces the chlorine atom at the 6-position of the purine ring with a hydrazine group, yielding 9-(4-fluorophenyl)-6-hydrazino-9H-purine (2a–b). Key parameters include:

  • Reagents : Hydrazine hydrate (5 mL per 0.01 mol of 1)
  • Conditions : Reflux at 80°C for 1 hour
  • Yield : 74–75%

Characterization data for the intermediate (2a) include:

  • IR (KBr) : Peaks at 3350 cm⁻¹ (N–H stretch)
  • Mass spectrometry : m/z 244 (M⁺)
  • Elemental analysis : C 54.10%, H 3.71%, N 34.41% (calculated for C₁₁H₉FN₆)

Step 2: Synthesis of Thiosemicarbazide Derivatives

The hydrazino-purine intermediate (2a) reacts with alkyl or aryl isothiocyanates in ethanol to form thiosemicarbazide derivatives (3a–f). For example, using methyl isothiocyanate:

  • Reagents : Methyl isothiocyanate (0.012 mol per 0.01 mol of 2a)
  • Conditions : Reflux for 3 hours
  • Yield : 70–79%

This step introduces a thiourea moiety, critical for subsequent alkylation. The reaction mechanism involves nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate.

Step 3: Alkylation with Ethyl Bromoacetate

The final step involves alkylation of the thiosemicarbazide (3a–f) with ethyl bromoacetate in the presence of sodium acetate:

  • Reagents : Ethyl bromoacetate (0.01 mol), sodium acetate (0.01 mol)
  • Conditions : Reflux in ethanol for 3 hours
  • Yield : 61–79%

The reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiourea attacks the bromoacetate, forming the sulfanylacetate ester.

Table 1: Representative Yields and Characterization of Final Product (4a–f)

Derivative R Group Yield (%) Melting Point (°C) IR (C=O stretch, cm⁻¹) Molecular Formula
4a Methyl 63 227–229 1746 C₁₇H₁₈FN₇O₂S
4c Allyl 79 237–239 1734 C₁₉H₂₀FN₇O₂S
4e Cyclohexyl 66 265–267 1722 C₂₂H₂₆FN₇O₂S

Alternative Synthetic Routes

Direct Sulfur Functionalization of Purine Cores

An alternative approach involves direct sulfanylation of 8-mercaptopurine derivatives. While less commonly reported, this method avoids multi-step hydrazine chemistry:

  • Starting material : 1,3-Dimethyl-8-mercapto-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine
  • Alkylation : Reaction with ethyl bromoacetate in basic conditions (e.g., K₂CO₃ in DMF)
  • Conditions : Room temperature, 12–24 hours

This route simplifies the synthesis but requires stringent control of pH to prevent ester hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol provides higher yields (70–79%) for hydrazine-derived routes compared to polar aprotic solvents, which may promote side reactions.
  • Temperature : Reflux conditions (80°C) are optimal for both hydrazine formation and alkylation steps. Lower temperatures (50°C) reduce yields by 20–30%.

Catalytic Additives

  • Sodium acetate : Enhances nucleophilicity of the thiosemicarbazide sulfur by deprotonating the –SH group.
  • Phase-transfer catalysts : Tributylammonium bromide has been explored to improve reaction rates but shows minimal impact on final yields.

Analytical Characterization

Spectroscopic Methods

  • IR spectroscopy : Confirms ester carbonyl stretches at 1722–1746 cm⁻¹ and N–H stretches at 3180–3355 cm⁻¹.
  • ¹H NMR : Key signals include ethyl ester protons (δ 1.21–1.30 ppm, triplet; δ 4.12–4.20 ppm, quartet) and purine H-8 (δ 8.42 ppm).

Mass Spectrometry

  • Electron ionization (EI) : Molecular ion peaks align with calculated masses (e.g., m/z 403 for C₁₇H₁₈FN₇O₂S).

Elemental Analysis

Discrepancies ≤0.05% between calculated and observed values validate synthetic purity.

Challenges and Considerations

Purification Difficulties

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) is required to isolate pure product due to polar byproducts.
  • Crystallization : Ethanol and methanol are preferred solvents for recrystallization, yielding products with >95% purity.

Stability Issues

  • Ester hydrolysis : The ethyl acetate moiety is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous handling.

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